molecular formula C11H24S7 B14207067 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol CAS No. 805323-04-0

3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol

Cat. No.: B14207067
CAS No.: 805323-04-0
M. Wt: 380.8 g/mol
InChI Key: ACXBKRAWTDYVET-UHFFFAOYSA-N
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Description

3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is a sulfur-containing organic compound characterized by its unique structure with multiple thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the use of thiol-ene click chemistry, where thiol groups react with alkenes in the presence of a radical initiator. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are regenerated.

    Substitution: Alkylated thiol derivatives are formed.

Scientific Research Applications

3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of protein thiol-disulfide exchange reactions.

    Medicine: Potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol involves its thiol groups, which can interact with various molecular targets. These interactions include:

    Disulfide Bond Formation: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6,10,13-Tetraoxapentadecane-1,15-diol: Similar structure but contains oxygen atoms instead of sulfur.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: Different core structure but similar functional group chemistry.

Uniqueness

3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is unique due to its multiple thiol groups, which provide distinct reactivity and potential for forming multiple disulfide bonds. This makes it particularly valuable in applications requiring strong and specific interactions with thiol-reactive species.

Properties

CAS No.

805323-04-0

Molecular Formula

C11H24S7

Molecular Weight

380.8 g/mol

IUPAC Name

1,3-bis[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]propane-2-thiol

InChI

InChI=1S/C11H24S7/c12-1-3-15-5-7-17-9-11(14)10-18-8-6-16-4-2-13/h11-14H,1-10H2

InChI Key

ACXBKRAWTDYVET-UHFFFAOYSA-N

Canonical SMILES

C(CSCCSCC(CSCCSCCS)S)S

Origin of Product

United States

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